molecular formula C23H18F3N3OS2 B15014506 2-{[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

2-{[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B15014506
M. Wt: 473.5 g/mol
InChI Key: PFYUFTSZDBXPCS-UHFFFAOYSA-N
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Description

2-{[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a quinoline core, a thiophene ring, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. The key steps include:

    Formation of the Quinoline Core: This can be achieved through the Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.

    Attachment of the Trifluoromethylphenyl Group: This step can be performed using a nucleophilic aromatic substitution reaction.

    Formation of the Final Compound: The final step involves the formation of the acetamide linkage through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the trifluoromethylphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: Used in the development of advanced materials, such as organic semiconductors or corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-{[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds such as suprofen and articaine, which also contain thiophene rings.

    Quinoline Derivatives: Compounds like chloroquine and quinine, which share the quinoline core structure.

    Trifluoromethylphenyl Derivatives: Compounds such as fluoxetine and celecoxib, which contain the trifluoromethylphenyl group.

Uniqueness

What sets 2-{[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide apart is the combination of these three distinct moieties in a single molecule. This unique structure may confer specific properties and activities that are not observed in other similar compounds.

Properties

Molecular Formula

C23H18F3N3OS2

Molecular Weight

473.5 g/mol

IUPAC Name

2-[(3-cyano-4-thiophen-2-yl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C23H18F3N3OS2/c24-23(25,26)14-5-3-6-15(11-14)28-20(30)13-32-22-17(12-27)21(19-9-4-10-31-19)16-7-1-2-8-18(16)29-22/h3-6,9-11H,1-2,7-8,13H2,(H,28,30)

InChI Key

PFYUFTSZDBXPCS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)C#N)C4=CC=CS4

Origin of Product

United States

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